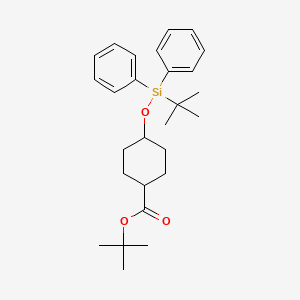

tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate

Description

Historical Development of Silyl Protection in Organic Chemistry

The development of silicon-based protective groups represents one of the most significant advances in synthetic organic chemistry, fundamentally transforming approaches to complex molecule construction. The conceptual foundation for silyl protection emerged from the recognition that silicon-oxygen bonds could provide both stability and selectivity advantages over traditional protection methods. Early investigations into organosilicon chemistry revealed that the unique properties of silicon, particularly its ability to form stable bonds with oxygen while remaining susceptible to specific deprotection conditions, made it an ideal candidate for protective group development.

The trimethylsilyl group emerged as the first widely adopted silicon-based protective group, introduced through reagents such as hexamethyldisilazane and chlorotrimethylsilane. These early silyl groups demonstrated the fundamental principle that silicon-based protection could offer orthogonal reactivity patterns compared to conventional protective groups. The protection mechanism typically involves deprotonation of the hydroxyl group followed by nucleophilic attack on the silyl halide compound, resulting in silicon-oxygen bond formation with concurrent halide elimination.

The evolution of silyl protective groups followed a clear trajectory toward increased steric bulk and enhanced stability. The triethylsilyl group was developed as an intermediate option between the reactive trimethylsilyl and the more robust tert-butyldimethylsilyl groups, providing synthetic chemists with a spectrum of reactivity options. This progression reflected the growing understanding that steric hindrance around the silicon center could dramatically influence both the stability of the protective group and its selectivity in complex molecular environments.

Silicon-based protective groups gained particular prominence due to their unique deprotection mechanisms, which could be achieved through fluoride-mediated cleavage, acidic conditions, or specialized protocols depending on the specific silyl group employed. The strength of the silicon-fluorine bond drives fluoride-mediated deprotections, with tetra-n-butylammonium fluoride becoming the standard reagent for this purpose. This mechanistic diversity provided synthetic chemists with unprecedented flexibility in designing protection and deprotection sequences for complex synthetic targets.

Evolution of tert-Butyldiphenylsilyl as a Protective Group

The tert-butyldiphenylsilyl group was first introduced by Hanessian and Lavallee in 1975 as a direct response to the limitations observed with existing silyl protective groups, particularly tert-butyldimethylsilyl ethers. The development team specifically designed this group to supersede Corey's tert-butyldimethylsilyl protective group by incorporating additional steric bulk through the inclusion of two phenyl substituents on the silicon center. This design philosophy was based on the principle that increased steric hindrance would enhance both the stability and selectivity of the protective group.

The novel features that distinguished tert-butyldiphenylsilyl from earlier silyl groups included dramatically increased resistance to acidic hydrolysis and enhanced selectivity toward protection of primary hydroxyl groups over secondary and tertiary alcohols. Experimental validation demonstrated that tert-butyldiphenylsilyl ethers remained completely stable under treatment with 80% acetic acid, conditions that readily catalyzed the deprotection of O-tetrapyranyl, O-trityl, and O-tert-butyldimethylsilyl ethers. Furthermore, these protective groups survived exposure to 50% trifluoroacetic acid and the harsh acidic conditions typically employed for isopropylidene or benzylidene acetal installation and removal.

The introduction methodology for tert-butyldiphenylsilyl groups involves the use of either tert-butyldiphenylsilyl chloride or the more reactive tert-butyldiphenylsilyl triflate, typically in combination with mild bases such as 2,6-lutidine or pyridine. The reaction often employs catalysts such as 4-dimethylaminopyridine or imidazole to facilitate the silylation process under mild conditions. The ease of installation follows the established order of primary greater than secondary greater than tertiary alcohols, allowing for selective protection of less hindered hydroxyl groups in the presence of more sterically demanding alcohol functionalities.

The enhanced stability profile of tert-butyldiphenylsilyl groups toward acidic conditions and nucleophilic species arises directly from the increased steric bulk surrounding the silicon center. This steric protection allows tert-butyldiphenylsilyl groups to be retained in substrates while other silyl ethers undergo selective removal, providing valuable opportunities for orthogonal deprotection strategies. Comparative studies have shown that tert-butyldiphenylsilyl groups exhibit greater resistance to acid hydrolysis than even the bulky triisopropylsilyl groups, while maintaining sufficient reactivity toward fluoride-based deprotection reagents.

Molecular Identity and Structural Characteristics

The compound tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate presents a complex molecular architecture that integrates multiple functional group protection strategies within a single structural framework. The molecular formula C₂₇H₃₈O₃Si reflects the substantial size and complexity of this synthetic intermediate, with a corresponding molecular weight of 438.67 grams per mole. The Chemical Abstracts Service registry number 1010086-31-3 provides the definitive identification for this compound in chemical databases and literature.

The structural foundation of this molecule centers on a cyclohexane ring system that serves as the core scaffold for the attachment of two distinct protective group functionalities. At the 4-position of the cyclohexane ring, a hydroxyl group has been protected through conversion to a tert-butyldiphenylsilyl ether, while the carboxylic acid functionality at the 1-position has been masked as a tert-butyl ester. This dual protection strategy reflects sophisticated synthetic planning designed to allow selective manipulation of other functionalities while maintaining the integrity of both the alcohol and carboxylic acid components.

The tert-butyldiphenylsilyl ether component contributes significantly to the overall molecular complexity and steric bulk of the compound. This protective group consists of a silicon center bearing a tert-butyl group and two phenyl rings, creating a highly sterically demanding environment around the protected oxygen atom. The silicon-oxygen bond length and the spatial arrangement of the substituents around silicon contribute to the exceptional stability of this protective group under a wide range of reaction conditions.

The tert-butyl ester functionality provides acid-labile protection for the carboxylic acid group, offering a complementary protection strategy that can be selectively removed under different conditions than those required for tert-butyldiphenylsilyl cleavage. The combination of these two protection methods within a single molecule creates opportunities for complex synthetic manipulations while maintaining the ability to selectively reveal either the alcohol or carboxylic acid functionality as needed in subsequent synthetic steps.

Physicochemical Properties and Classification

The physicochemical characteristics of this compound reflect the influence of both the substantial molecular size and the specific functional group arrangements within the structure. The compound exhibits limited solubility in highly polar solvents due to the predominance of hydrophobic components, particularly the multiple tert-butyl groups and the diphenylsilyl moiety. Storage requirements specify maintenance at room temperature with protection from moisture to prevent hydrolysis of the silyl ether functionality.

The classification of this compound encompasses multiple chemical categories based on its constituent functional groups and synthetic applications. As a silane derivative, it belongs to the broader class of organosilicon compounds that have found extensive application in synthetic organic chemistry. The presence of the tert-butyldiphenylsilyl group specifically classifies it within the silyl ether protective group family, while the tert-butyl ester functionality places it among the carboxylic acid protective derivatives.

Spectroscopic characterization of this compound reveals distinct signatures for each functional group component. Proton nuclear magnetic resonance spectroscopy displays characteristic signals for the tert-butyl groups appearing as singlets in the range of 1.2-1.4 parts per million, aromatic protons from the diphenylsilyl groups manifesting as multiplets between 7.4-7.7 parts per million, and cyclohexane ring protons showing complex splitting patterns between 1.5-2.5 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information with tert-butyl carbons appearing at 27-30 parts per million, carbonyl carbons at 170-175 parts per million, and quaternary carbons in the silyl group region at 135-140 parts per million.

The synthetic utility of this compound extends beyond its role as a simple protective group derivative to encompass applications in medicinal chemistry and materials science research. Its structural complexity makes it particularly valuable in multi-step organic syntheses where multiple functional groups require protection and selective deprotection. The compound's stability profile and functional group tolerance make it suitable for use in pharmaceutical intermediate synthesis and in the development of stereoselective synthetic methodologies.

| Spectroscopic Data | Chemical Shift Range | Multiplicity | Reference |

|---|---|---|---|

| tert-Butyl Groups (¹H) | 1.2-1.4 ppm | Singlet | |

| Aromatic Protons (¹H) | 7.4-7.7 ppm | Multiplet | |

| Cyclohexane Protons (¹H) | 1.5-2.5 ppm | Complex | |

| Carbonyl Carbon (¹³C) | 170-175 ppm | - | |

| Quaternary Silyl Carbon (¹³C) | 135-140 ppm | - |

Properties

IUPAC Name |

tert-butyl 4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3Si/c1-26(2,3)29-25(28)21-17-19-22(20-18-21)30-31(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,21-22H,17-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDRGHSKWPDYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732654 | |

| Record name | tert-Butyl 4-{[tert-butyl(diphenyl)silyl]oxy}cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010086-31-3 | |

| Record name | tert-Butyl 4-{[tert-butyl(diphenyl)silyl]oxy}cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate, with the CAS number 1010086-31-3, is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized that the compound may exhibit effects similar to other siloxane-containing compounds, potentially influencing enzyme activities and signaling pathways.

Potential Targets

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key metabolic enzymes, which could lead to altered metabolic pathways.

- Cell Signaling : The structural features may allow for modulation of cell signaling pathways, impacting processes such as cell proliferation and apoptosis.

In Vitro Studies

Research has indicated that compounds with similar structural motifs can affect cellular processes such as:

- Antioxidant Activity : Compounds with siloxane groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that such compounds can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar siloxane compounds reduced oxidative stress in cardiac cells. |

| Study B | Found that related cyclohexanecarboxylates inhibited inflammatory markers in vitro. |

| Study C | Investigated the pharmacokinetics of siloxane derivatives, suggesting potential for improved bioavailability. |

Toxicology and Safety Profile

The safety profile of this compound is essential for its application in therapeutic settings. Preliminary assessments indicate that while siloxane compounds can exhibit low toxicity, further toxicological studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with tert-butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate, as identified across diverse sources:

Table 1: Key Comparative Data

Structural and Functional Analysis

- TBDPS Ether vs. Cyclopropanol (76271-74-4): The cyclopropanol derivative shares the TBDPS group but incorporates a strained cyclopropane ring. This strain enhances reactivity in ring-opening reactions, whereas the main compound’s cyclohexane backbone offers steric stability .

- Lactone vs. Cyclohexane (103233-24-5) : The lactone structure introduces ring strain and chirality, making it suitable for asymmetric synthesis. In contrast, the main compound’s cyclohexane ring provides conformational flexibility for steric shielding .

- Ketone vs. TBDPS Ether (38446-95-6) : The ketone-containing analog lacks the TBDPS group, rendering it reactive toward nucleophiles (e.g., Grignard reagents). The main compound’s TBDPS group ensures selective deprotection under mild fluoride conditions .

- Ester Simplicity (15840-96-7) : Cyclohexyl cyclohexanecarboxylate lacks protective groups, limiting its utility in complex syntheses but favoring industrial applications like plasticizers .

Reactivity and Stability

- TBDPS Group Stability: The main compound’s TBDPS ether is resistant to acidic/basic conditions but cleaved by fluoride ions (e.g., TBAF). This contrasts with the cyclopropanol analog, where the TBDPS group may stabilize the strained ring during synthesis .

- tert-Butyl Ester vs. Lactone : The tert-butyl ester in the main compound is stable under basic conditions but hydrolyzed by strong acids. The lactone analog’s ester is inherently more reactive due to ring strain .

- Orthogonal Protection : The combination of TBDPS and tert-butyl groups in the main compound enables sequential deprotection, a feature absent in simpler esters like cyclohexyl cyclohexanecarboxylate .

Research Findings

Preparation Methods

Starting Materials

- tert-Butyl 4-hydroxycyclohexanecarboxylate (the substrate containing the free hydroxyl group)

- tert-Butyldiphenylsilyl chloride (TBDPSCl) as the silylating agent

- Base such as triethylamine or imidazole to scavenge HCl generated during silylation

- Solvent: typically dichloromethane (CH2Cl2) or other aprotic solvents

Typical Reaction Procedure

Reaction Setup : In a dry round-bottom flask under inert atmosphere (e.g., nitrogen), dissolve tert-butyl 4-hydroxycyclohexanecarboxylate in dry dichloromethane at 0 °C.

Base Addition : Add triethylamine (1.1 equivalents relative to the hydroxyl substrate) to the solution to neutralize the HCl formed.

Silyl Chloride Addition : Slowly add tert-butyldiphenylsilyl chloride (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.

Reaction Progress : Allow the reaction mixture to warm to room temperature and stir for 12–24 hours to ensure complete silylation.

Workup : Quench the reaction by adding water, then separate the organic layer. Wash the organic phase with brine to remove residual base and salts.

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Purification : Purify the crude product by silica gel chromatography using a gradient of hexane and ethyl acetate (e.g., 10% ethyl acetate in hexanes) to isolate the pure this compound as a low-melting solid.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | tert-Butyl 4-hydroxycyclohexanecarboxylate + TBDPSCl + Et3N, CH2Cl2, 0 °C to RT, 12–24 h | Silylation of hydroxyl group |

| 2 | Workup with water and brine | Removal of inorganic salts and byproducts |

| 3 | Drying over MgSO4 and concentration | Concentrated crude product |

| 4 | Silica gel chromatography (10% EtOAc/hexanes) | Pure this compound |

Research Findings and Yield Data

- The silylation reaction typically proceeds in high yield, often exceeding 90%, with reported yields around 95% for similar silyl-protected carbamates and esters.

- The reaction is sensitive to moisture; thus, dry solvents and inert atmosphere are recommended to prevent hydrolysis of the silyl chloride.

- Triethylamine or imidazole bases are effective in scavenging HCl and driving the reaction to completion.

- Purification by silica gel chromatography is essential to remove unreacted starting materials and side products.

Stock Solution Preparation and Formulation Data

According to commercial preparation data, the compound can be prepared as stock solutions at various concentrations for experimental use:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.2796 | 0.4559 | 0.228 |

| 5 mg | 11.3981 | 2.2796 | 1.1398 |

| 10 mg | 22.7962 | 4.5592 | 2.2796 |

Note: Stock solutions are typically prepared in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations. The order of solvent addition and ensuring clarity at each step is critical for solubility and stability.

Additional Notes on Related Silyl Protection Chemistry

- tert-Butyldiphenylsilyl (TBDPS) groups are favored for their steric bulk and stability under acidic and basic conditions, making them suitable for protecting secondary alcohols in complex molecules.

- The choice of silylating agent and reaction conditions can be adapted depending on substrate sensitivity and downstream synthetic steps.

- Literature examples show that similar silylation reactions with tert-butyl esters and hydroxyl groups are well-established and reproducible, providing a reliable route to the target compound.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | tert-Butyl 4-hydroxycyclohexanecarboxylate |

| Silylating Agent | tert-Butyldiphenylsilyl chloride (TBDPSCl) |

| Base | Triethylamine (1.1 equiv) |

| Solvent | Dry dichloromethane (CH2Cl2) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12–24 hours |

| Workup | Water and brine wash, drying over MgSO4 |

| Purification | Silica gel chromatography (10% EtOAc/hexanes) |

| Typical Yield | ~95% |

| Physical State | Low melting solid |

Q & A

Q. What are the key synthetic routes for tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protection/deprotection strategies. A common approach includes:

- Step 1 : Introduction of the tert-butyldiphenylsilyl (TBDPS) group to protect the hydroxyl group on the cyclohexane ring. This step often uses TBDPS-Cl in the presence of imidazole or DMAP in anhydrous THF at 0–25°C .

- Step 2 : Esterification of the carboxyl group with tert-butyl chloroformate under basic conditions (e.g., triethylamine or pyridine) in dichloromethane .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Critical Parameters : Reaction temperatures >30°C may lead to silyl group migration, reducing regioselectivity. Anhydrous conditions are essential to prevent hydrolysis of the TBDPS group .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR :

- ¹H NMR : Look for characteristic signals: tert-butyl groups (δ ~1.2–1.4 ppm, singlet), aromatic protons from diphenylsilyl (δ ~7.4–7.7 ppm, multiplet), and cyclohexane protons (δ ~1.5–2.5 ppm, complex splitting) .

- ¹³C NMR : tert-butyl carbons (δ ~27–30 ppm), carbonyl carbons (δ ~170–175 ppm), and quaternary carbons in the silyl group (δ ~135–140 ppm) .

- IR : Strong absorbance for C=O (ester, ~1720 cm⁻¹) and Si-O-C (~1100 cm⁻¹) .

- HRMS : Exact mass validation (e.g., [M+Na]+) to confirm molecular formula .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a protected intermediate for:

- Peptide mimetics : The TBDPS group stabilizes hydroxyl groups during solid-phase synthesis .

- Chiral building blocks : The cyclohexane scaffold enables stereoselective transformations, such as asymmetric hydrogenation or epoxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Conformational Analysis : The axial or equatorial positioning of the TBDPS group on the cyclohexane ring influences reactivity. Computational modeling (DFT) predicts preferred conformers, guiding substituent addition .

- Chiral Catalysts : Use of (-)-sparteine or BINOL-derived catalysts in downstream reactions (e.g., aldol additions) ensures enantiomeric excess (>90% ee) .

- Case Study : Evidence of axial TBDPS groups favoring β-face attacks in nucleophilic substitutions .

Q. What strategies resolve contradictions in reaction yields or purity observed across different synthetic protocols?

- Troubleshooting Framework :

Purity Discrepancies : Compare solvent systems (e.g., THF vs. DMF) for silylation efficiency. Polar aprotic solvents may accelerate side reactions with residual moisture .

Yield Variability : Optimize stoichiometry (e.g., 1.2 equiv TBDPS-Cl for complete protection) and reaction time (monitor via TLC at 30-minute intervals) .

Contradictory NMR Data : Use DEPT-135 or 2D-COSY to distinguish overlapping signals from impurities vs. diastereomers .

Q. How does the tert-butyldiphenylsilyl group influence the compound’s stability under varying conditions?

- Thermal Stability : The TBDPS group remains intact below 100°C but decomposes at higher temperatures, releasing diphenylsilanol. Thermogravimetric analysis (TGA) shows a 5% mass loss at 150°C .

- Acid/Base Sensitivity : Stable under mild acidic conditions (pH >3) but hydrolyzes rapidly in HF/pyridine or TBAF solutions, enabling controlled deprotection .

- Comparative Data :

| Protective Group | Stability in HCl/MeOH (1M) | Deprotection Reagent |

|---|---|---|

| TBDPS | >24 hours | TBAF (1M in THF) |

| TBS | <6 hours | Acetic acid (80%) |

Methodological Recommendations

- Stereochemical Assignments : Use Mosher ester analysis or X-ray crystallography for ambiguous configurations .

- Scale-Up Synthesis : Replace column chromatography with recrystallization (hexane/ethyl acetate) for >10 g batches to reduce solvent waste .

- Data Reproducibility : Document reaction atmosphere (N₂ vs. Ar) and humidity levels (<10% RH) to mitigate silyl group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.